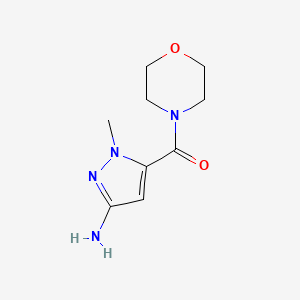

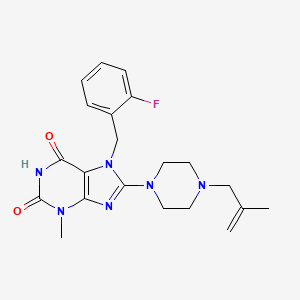

3-Amino-1-methylpyrazol-5-yl morpholin-4-yl ketone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate pyrazol derivative with a morpholine derivative. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis3.Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without specific data or a known compound to reference, it’s challenging to provide a detailed molecular structure analysis4.Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact molecular structure and the conditions under which the reactions are carried out. Again, without specific data, it’s difficult to provide a detailed analysis2.Physical And Chemical Properties Analysis

The physical and chemical properties such as solubility, melting point, boiling point, etc., would depend on the exact molecular structure of the compound. Without specific data, it’s challenging to provide a detailed properties analysis6.Scientific Research Applications

Synthesis and Biological Activities

Antitumor Activity : A study highlighted the synthesis of tertiary aminoalkanol hydrochlorides derived from 1-(4-methylphenyl)-3-(morpholin-4-yl)-2-phenylpropan-1-one, aiming to evaluate their antitumor activity. The synthesis involved nucleophilic addition of Grignard reagents to the amino ketone, which was initially prepared by aminomethylation of 1-(4-methylphenyl)-2-phenylethan-1-one with paraformaldehyde and morpholine. The resultant compounds demonstrated potential antitumor properties (Isakhanyan et al., 2016).

Synthesis of Alkyl Ketones and Derivatives : Another research focused on the reactions of 4,5-dichloroisothiazol-3-ylcarbonitrile with methylmagnesium iodide and ethylmagnesium bromide, leading to the formation of alkyl (4,5-dichloroisothiazol-3-yl) ketones. Subsequent reactions with morpholine produced 5-morpholino-substituted derivatives, highlighting the versatility of morpholine-based ketones in chemical syntheses (Potkin et al., 2013).

Organocatalyzed Reactions : The enantioselective synthesis of beta-(3-hydroxypyrazol-1-yl) ketones via a Michael addition reaction exemplifies the application of organocatalysis in producing compounds with high yields and excellent enantioselectivities. This showcases the role of morpholine-based ketones in facilitating organocatalyzed reactions (Gogoi, Zhao, & Ding, 2009).

Chemical Synthesis and Characterization

- Catalytic Routes to Protected Ketones : Research on the catalytic and diastereoselective aldol route to protected α,β-dihydroxyketones using Mg(ClO4)2, bipyridine, and N-methyl morpholine reveals the utility of morpholine-based ketones in catalysis, leading to products with high synaldol diastereoselectivity (Willis, Cutting, & John, 2004).

Safety And Hazards

The safety and hazards associated with this compound would depend on its exact molecular structure and properties. It’s important to handle all chemical compounds with appropriate safety measures4.

Future Directions

The future research directions would likely involve further exploration of the biological activity of this compound, optimization of its synthesis, and detailed study of its physical and chemical properties7.

properties

IUPAC Name |

(5-amino-2-methylpyrazol-3-yl)-morpholin-4-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O2/c1-12-7(6-8(10)11-12)9(14)13-2-4-15-5-3-13/h6H,2-5H2,1H3,(H2,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYDBNFOGOQXBCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)N)C(=O)N2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-1-methylpyrazol-5-yl morpholin-4-yl ketone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(4-Phenylphenyl)ethyl]-4-(prop-2-enoylamino)benzamide](/img/structure/B2479962.png)

![2-amino-N-(3-ethoxypropyl)-1-phenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2479964.png)

![1-(4-chlorobenzyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B2479975.png)

![(4-(5-chloro-2-methylphenyl)piperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2479978.png)

![N-Methyl-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-ylmethyl)prop-2-enamide](/img/structure/B2479980.png)

![N-[2-Methyl-3-(3-methylpyrazol-1-yl)propyl]but-2-ynamide](/img/structure/B2479983.png)

![2-[2-(3,4-Dimethylphenyl)-2-oxoethyl]sulfanyl-5-(5-methylfuran-2-yl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2479984.png)